1,2-Dicyclopropylethan-1-amine hydrochloride
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Overview
Description
1,2-Dicyclopropylethan-1-amine hydrochloride: is an organic compound with the molecular formula C8H15N·HCl It is a derivative of ethylamine where the ethyl group is substituted with two cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dicyclopropylethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of ammonia with cyclopropylmethyl halides under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the amine group. The reaction conditions often include the use of a solvent such as ethanol and a base to neutralize the formed acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as:
Reactant Preparation: Purification of cyclopropylmethyl halides and ammonia.
Reaction: Conducting the nucleophilic substitution in a controlled environment.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyclopropylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1,2-Dicyclopropylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-dicyclopropylethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with one cyclopropyl group.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group instead of two cyclopropyl groups.
1,2-Dicyclopropylethane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
1,2-Dicyclopropylethan-1-amine hydrochloride is unique due to its dual cyclopropyl substitution, which imparts distinct steric and electronic properties. These properties make it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1,2-dicyclopropylethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8(7-3-4-7)5-6-1-2-6;/h6-8H,1-5,9H2;1H |
InChI Key |
IYXKFIIMOMKELV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2CC2)N.Cl |
Origin of Product |
United States |
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